Tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate
Description
Tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a but-3-yn-2-yl substituent at the 4-position of the piperazine ring. The tert-butyl group serves as a protective moiety for the piperazine nitrogen, enhancing stability during synthetic processes . The but-3-yn-2-yl substituent introduces an alkyne functionality, which is highly reactive in click chemistry applications and may influence molecular interactions in biological systems. This compound is typically synthesized via alkylation or nucleophilic substitution reactions involving tert-butyl piperazine-1-carboxylate intermediates .
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
tert-butyl 4-but-3-yn-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-6-11(2)14-7-9-15(10-8-14)12(16)17-13(3,4)5/h1,11H,7-10H2,2-5H3 |
InChI Key |
RIYFXIDCOHUEPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and but-3-yn-2-ol. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Alkyne Hydrogenation
The terminal alkyne group in the but-3-yn-2-yl substituent undergoes catalytic hydrogenation to yield saturated derivatives. This reaction is pivotal for modulating lipophilicity and biological activity.
Reaction Conditions :
-
Catalyst : Palladium on carbon (Pd/C) or Lindlar catalyst under hydrogen gas (H₂) at 1–3 atm pressure.
-
Solvent : Ethanol or ethyl acetate.
-
Temperature : 25–50°C.
Product : Tert-butyl 4-(butan-2-yl)piperazine-1-carboxylate (saturated analog).
Application : Reduces metabolic instability associated with alkyne groups in drug candidates .
Nucleophilic Acyl Substitution at the Carboxylate
The tert-butyl carbamate group undergoes hydrolysis or aminolysis under acidic or basic conditions, enabling deprotection or functionalization of the piperazine nitrogen.
Reactions :
-
Acidic Hydrolysis :
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Product : 4-(but-3-yn-2-yl)piperazine (free amine).
-
Conditions : Room temperature, 2–4 hours.
-
-
Basic Hydrolysis :
-
Reagents : Aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF).
-
Product : Piperazine carboxylate salt.
-
Applications : Key for synthesizing intermediates in drug discovery, such as kinase inhibitors .
Piperazine Ring Alkylation
The secondary amine in the piperazine ring reacts with alkyl halides or epoxides, enabling side-chain diversification.
Reaction Conditions :
-
Reagents : Alkyl bromides (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) .
-
Solvent : Acetonitrile or dimethylformamide (DMF).
-
Temperature : 60–80°C, 6–12 hours.
Product : N-alkylated piperazine derivatives.
Example : Reaction with methyl iodide yields tert-butyl 4-(but-3-yn-2-yl)-2-methylpiperazine-1-carboxylate.
Click Chemistry (Azide-Alkyne Cycloaddition)
The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates.
Reaction Conditions :
-
Catalyst : Copper(II) sulfate (CuSO₄) with sodium ascorbate as a reducing agent .
-
Solvent : Water/tert-butanol (1:1).
-
Temperature : 25–40°C, 12–24 hours.
Product : 1,2,3-Triazole derivatives.
Application : Used to create bioconjugates or tagged compounds for biochemical assays .
Grignard and Organometallic Reactions
The alkyne reacts with Grignard reagents (e.g., methylmagnesium bromide) to form propargyl alcohols or extended carbon chains.
Reaction Conditions :
Product : Tert-butyl 4-(4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl)piperazine-1-carboxylate (observed in related syntheses) .
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring provides conformational flexibility, allowing the compound to interact with various biological macromolecules. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of Tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate vary in substituent type, position, and functional groups. Below is a detailed analysis of key analogs, supported by experimental data and synthetic methodologies.
2.1. Structural and Functional Group Comparisons
Biological Activity
Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate is a piperazine derivative with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group, a piperazine ring, and a but-3-yn-2-yl side chain, contributes to its biological activity through interactions with various molecular targets.
Chemical Structure and Properties
The compound has the molecular formula C13H22N2O2 and a molecular weight of 238.33 g/mol. The presence of the carboxylate functional group enhances its reactivity, making it suitable for further chemical transformations. The alkyne moiety allows for participation in click chemistry, facilitating the formation of stable linkages with biological macromolecules.
Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate acts primarily as a ligand for specific receptors and enzymes. Its mechanism of action involves:
- Modulation of Receptor Activity : The compound can influence receptor signaling pathways, potentially leading to therapeutic effects in various diseases.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease processes, which could be leveraged for drug development.
Biological Activity and Research Findings
Research has demonstrated that tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate exhibits notable biological activities:
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit proteasome activity, which is crucial in cancer cell survival. For instance, compounds structurally related to it have shown IC50 values in the low micromolar range against cancer cell lines, suggesting that tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate could exhibit similar effects .
- Cell Viability Assays : The MTT assay has been used to evaluate the cytotoxic effects of this compound on various human cell lines. Results indicated a significant reduction in cell viability at certain concentrations, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The unique substitution pattern of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate distinguishes it from other piperazine derivatives. A comparison with similar compounds reveals:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | Propynyl group instead of butynyl | Moderate enzyme inhibition |
| Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate | Contains a cyano group | Antimicrobial properties |
| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Hydrazine functionality | Anticancer activity |
Case Studies and Applications
Several case studies have highlighted the potential applications of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate:
- Synthesis and Characterization : Research focused on synthesizing this compound using various methodologies, including the Bruylants approach. The successful synthesis has led to further investigations into its biological properties .
- Proteasome Inhibition Studies : In vitro assays demonstrated that related compounds could effectively inhibit proteasome activity in cancer cells, suggesting that tert-butyl 4-(but-3-yn-2-y)piperazine–1-carboxylate may share similar mechanisms .
Future Directions
While initial findings are promising, further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of tert-butyl 4-(but-3-yn-2-y)piperazine–1-carboxylate. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with its targets.
- In Vivo Studies : Evaluating its efficacy and safety in animal models before advancing to clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
